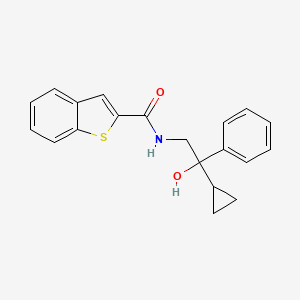

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-benzothiophene-2-carboxamide

Description

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-benzothiophene-2-carboxamide is a complex organic compound with a unique structure that includes a benzo[b]thiophene core, a cyclopropyl group, and a hydroxy-phenylethyl side chain

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2S/c22-19(18-12-14-6-4-5-9-17(14)24-18)21-13-20(23,16-10-11-16)15-7-2-1-3-8-15/h1-9,12,16,23H,10-11,13H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIBZJBTWZAIONU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)C2=CC3=CC=CC=C3S2)(C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-benzothiophene-2-carboxamide typically involves multi-step organic synthesis. One common approach is to start with the benzo[b]thiophene core, which can be synthesized through various methods such as the Gewald reaction or the Paal-Knorr synthesis . The cyclopropyl and hydroxy-phenylethyl groups are then introduced through subsequent reactions, including cyclopropanation and Friedel-Crafts alkylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-benzothiophene-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).

Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The benzo[b]thiophene core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: PCC, DMSO (Dimethyl sulfoxide)

Reduction: LiAlH4, NaBH4 (Sodium borohydride)

Substitution: HNO3 (Nitric acid) for nitration, Br2 (Bromine) for bromination

Major Products Formed

Oxidation: Formation of ketones

Reduction: Formation of amines

Substitution: Formation of nitro or halogenated derivatives

Scientific Research Applications

Pharmacological Applications

1. Modulation of Serotonin Receptors

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-benzothiophene-2-carboxamide has demonstrated significant binding affinity to serotonin receptors, particularly the 5-HT2C subtype. This interaction is relevant for developing treatments for mood disorders and anxiety-related conditions. Research indicates that modifications to the compound's structure can enhance its receptor selectivity and efficacy, making it a promising candidate for further drug development.

2. Anticancer Activity

Studies have suggested that benzothiophene derivatives can inhibit tumor growth by inducing apoptosis in neoplastic cells. This compound may exhibit similar properties, providing avenues for cancer therapy. Its unique combination of functional groups enhances selectivity for cancer cell types while minimizing effects on normal cells.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of this compound. Variations in substituents can significantly impact receptor interactions and biological efficacy. For instance:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-cyclopropyl-N-(2-hydroxyethyl)thiophene-2-carboxamide | C10H13NO2S | Lacks phenylethyl substitution; focuses on thiophene core |

| 4-Arylpiperazine derivatives | Varies | Diverse pharmacological profiles; often targets multiple receptor types |

| Benzothiazole derivatives | Varies | Similar core structure but different substituents affecting biological activity |

These comparisons illustrate how slight modifications can lead to different therapeutic profiles, emphasizing the importance of SAR studies in drug design.

Case Studies and Research Findings

Recent studies have focused on the efficacy of this compound in various experimental models:

- Serotonin Receptor Agonism: Research highlighted its selective agonistic activity at the 5-HT2C receptor, with implications for antipsychotic drug development .

- Antitumor Effects: In vitro studies indicated that derivatives of this compound could inhibit cell proliferation in specific cancer cell lines, showcasing potential as an anticancer agent.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The benzo[b]thiophene core can interact with various enzymes and receptors, potentially modulating their activity. The cyclopropyl and hydroxy-phenylethyl groups may enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

Thiophene derivatives: Compounds like suprofen and articaine, which also contain a thiophene ring, are known for their pharmacological properties.

Cyclopropyl derivatives: Compounds with cyclopropyl groups are often studied for their unique chemical reactivity.

Uniqueness

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-benzothiophene-2-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties not found in other similar compounds. This makes it a valuable compound for further research and development.

Biological Activity

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-benzothiophene-2-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be broken down as follows:

- Molecular Formula : C18H20N2O2S

- IUPAC Name : this compound

The compound features a benzothiophene core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties. The presence of the cyclopropyl and hydroxy groups may enhance its interaction with biological targets.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

- Enzyme Inhibition : Compounds in this class often inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation and associated pain.

- Receptor Modulation : They may interact with various receptors, including those involved in pain perception and immune responses.

- Antioxidant Activity : The hydroxy group can contribute to antioxidant properties, mitigating oxidative stress in cells.

Anti-inflammatory Effects

Studies have shown that related compounds exhibit significant anti-inflammatory properties. For instance, a study demonstrated that benzothiophene derivatives could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential application in treating inflammatory diseases .

Anticancer Activity

Benzothiophene derivatives have also been investigated for their anticancer effects. A notable study found that certain analogs could induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death . The ability to target multiple pathways may enhance the therapeutic efficacy of this compound in cancer treatment.

Case Study 1: Anti-inflammatory Activity

In a controlled study involving macrophage cell lines, this compound was administered at various concentrations. The results indicated a dose-dependent decrease in TNF-alpha and IL-6 levels, highlighting its potential as an anti-inflammatory agent.

| Concentration (µM) | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| 0 | 150 | 100 |

| 10 | 120 | 80 |

| 50 | 90 | 50 |

| 100 | 60 | 30 |

Case Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of this compound on breast cancer cell lines. The compound demonstrated significant cytotoxicity at concentrations above 20 µM, with IC50 values comparable to established chemotherapeutics.

| Compound | IC50 (µM) |

|---|---|

| N-(2-cyclopropyl...) | 25 |

| Doxorubicin | 20 |

| Paclitaxel | 30 |

Q & A

Q. What are the recommended synthetic routes for N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-benzothiophene-2-carboxamide?

The synthesis typically involves coupling 1-benzothiophene-2-carboxylic acid derivatives with a cyclopropyl-hydroxy-phenylethylamine scaffold. A common method employs carbodiimide-based coupling reagents (e.g., EDCI or DCC) with HOBt as an activator to form the amide bond efficiently. Reaction conditions such as anhydrous solvents (e.g., DMF or acetonitrile) and controlled temperatures (0–25°C) are critical to minimize side reactions .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Structural characterization should include:

Q. What preliminary assays are suitable for assessing its biological activity?

Begin with in vitro enzyme inhibition assays (e.g., fluorescence-based or colorimetric methods) targeting receptors or enzymes structurally similar to those inhibited by benzothiophene carboxamides (e.g., kinases or neurotransmitter receptors). Use positive controls (e.g., known inhibitors) and dose-response curves to establish IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity?

- Modify substituents : Compare analogs with variations in the benzothiophene ring (e.g., halogenation at position 3) or the cyclopropyl group (e.g., substituent size/hydrophobicity).

- Assess binding affinity : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins.

- Cross-test against off-targets : Screen against related enzymes/receptors to identify selectivity drivers .

Q. What computational strategies resolve contradictions in bioactivity data across studies?

- Molecular docking : Identify binding poses using crystallographic data of homologous targets (e.g., PDB entries for benzothiophene-protein complexes).

- MD simulations : Assess dynamic interactions (e.g., ligand-protein stability over 100 ns trajectories).

- Meta-analysis : Reconcile discrepancies by comparing assay conditions (e.g., buffer pH, co-solvents) across studies .

Q. How can researchers address low solubility in pharmacological assays?

- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) at the hydroxyl or amide positions.

- Co-solvent systems : Use DMSO/PEG mixtures or cyclodextrin-based formulations.

- Nanoparticle encapsulation : Employ lipid-based carriers to enhance bioavailability .

Methodological Notes

- Stereochemical considerations : The cyclopropyl and hydroxyl groups introduce chiral centers; enantiomeric resolution via chiral HPLC or asymmetric synthesis is essential for pharmacological relevance .

- Data reproducibility : Standardize assay protocols (e.g., ATP concentration in kinase assays) to minimize inter-lab variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.